molecular formula C23H27NO5 B1143221 Fmoc-Asparaginol(Trt) CAS No. 161529-14-2

Fmoc-Asparaginol(Trt)

Cat. No.: B1143221
CAS No.: 161529-14-2
M. Wt: 397.46
InChI Key:
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Description

Fmoc-Asparaginol(Trt) is a compound used in peptide synthesis . Its IUPAC name is 9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-4-oxo-4-(tritylamino)butan-2-yl]carbamate . The molecular weight of Fmoc-Asparaginol(Trt) is 582.7 .


Synthesis Analysis

Fmoc-Asparaginol(Trt) is used in peptide synthesis and has good solubility properties in most organic solvents . The synthesis of Fmoc-Asparaginol(Trt) involves coupling procedures .


Molecular Structure Analysis

The molecular formula of Fmoc-Asparaginol(Trt) is C38H34N2O4 . The Hill formula is C₃₈H₃₂N₂O₅ .


Chemical Reactions Analysis

Fmoc-Asparaginol(Trt) is used in Fmoc solid-phase peptide synthesis . The trityl group is normally removed by 95% TFA in 1-3 hours, with no alkylation of Trp residues .


Physical And Chemical Properties Analysis

The molar mass of Fmoc-Asparaginol(Trt) is 596.69 g/mol . It has a melting point of 220 °C . The solubility of Fmoc-Asparaginol(Trt) is less than 0.00005 g/l .

Scientific Research Applications

Asparagine Coupling in Fmoc Solid Phase Peptide Synthesis

  • Abstract: Research into side reactions during the activation of side chain unprotected asparagine in Fmoc-SPPS revealed that using side chain protected asparagine derivatives can prevent the formation of β-cyano alanine, a side product. This study demonstrates the importance of side chain protection in achieving homogeneous peptide products, highlighting the utility of Fmoc-Asn(Trt) in peptide synthesis to avoid undesirable side reactions (Gausepohl, Kraft, & Frank, 2009).

Synthesis of Orthogonally Protected l-threo-β-ethoxyasparagine

  • Abstract: The synthesis of orthogonally protected l-threo-β-ethoxyasparagine (Fmoc-EtOAsn(Trt)-OH) from diethyl (2S,3S)-2-azido-3-hydroxysuccinate showcases its application as a building block for SPPS. This work highlights the synthetic accessibility and scalability of such derivatives, underpinning their significance in peptide synthesis (Spengler, Pelay, Tulla-Puche, & Albericio, 2010).

Synthesis of Fmoc-Asn-heptasaccharide for Chemoenzymatic Glycopeptide Synthesis

  • Abstract: The development of an Fmoc-protected heptasaccharide asparagine building block for glycopeptide synthesis illustrates its utility in constructing complex glycoproteins. This study underscores the role of Fmoc-Asn(Trt) in facilitating the synthesis of glycopeptides with potential applications in studying protein glycosylation (Mezzato & Unverzagt, 2010).

Facile Preparation of N-acetyl-glucosaminylated Asparagine Derivative for Glycopeptide Synthesis

  • Abstract: The development of an N-acetyl-glucosaminylated asparagine derivative with TFA-sensitive protecting groups, suitable for Fmoc-SPPS, highlights the importance of Fmoc-Asn(Trt) in simplifying the synthesis and deprotection steps in glycopeptide synthesis. This advancement demonstrates the derivative's utility in streamlining the synthesis process (Katayama, 2015).

Overcoming Aspartimide Formation in Glycopeptide Synthesis

  • Abstract: The study on overcoming unexpected aspartimide formation during the activation of Fmoc-Asn(undecadisialyloligosaccharide)-OH for glycopeptide synthesis sheds light on optimizing coupling conditions to enhance yield. This research emphasizes the challenges and solutions in using Fmoc-Asn(Trt) derivatives for high-yield synthesis of sialylglycopeptides (Yamamoto et al., 2006).

Mechanism of Action

Target of Action

Fmoc-Asparaginol(Trt) is primarily used in the field of peptide synthesis . It is a building block for solid phase peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized .

Mode of Action

Fmoc-Asparaginol(Trt) interacts with its targets through a process known as coupling . This compound is added to the growing peptide chain in a stepwise manner during the synthesis process . The Fmoc group provides protection for the amino acid during the synthesis process, and the Trt group protects the side chain of the asparagine .

Biochemical Pathways

The primary biochemical pathway affected by Fmoc-Asparaginol(Trt) is peptide synthesis . This compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .

Pharmacokinetics

It’s important to note that this compound has good solubility properties in most organic solvents .

Result of Action

The result of Fmoc-Asparaginol(Trt)'s action is the successful synthesis of peptides with high purity . Its use has been shown to result in significantly purer peptides than other derivatives used for the introduction of Asn .

Action Environment

The action of Fmoc-Asparaginol(Trt) can be influenced by various environmental factors. For instance, the reaction time may need to be extended to ensure complete deprotection when Asn (Trt) is the N-terminal residue . Additionally, the compound should be stored at 2-8 °C to maintain its stability .

Safety and Hazards

Fmoc-Asparaginol(Trt) is toxic to aquatic life with long-lasting effects . It should be stored at 2-8°C . The oral LD50 in rats is greater than 2000 mg/kg .

Future Directions

Fmoc-Asparaginol(Trt) is used for research and development purposes . It is not intended for medicinal, household, or other uses .

Biochemical Analysis

Biochemical Properties

Fmoc-Asparaginol(Trt) plays a crucial role in the synthesis of peptides . It interacts with various enzymes and proteins during the peptide synthesis process. The nature of these interactions involves the coupling of Fmoc-Asparaginol(Trt) into the peptide chain through solid-phase synthesis .

Molecular Mechanism

The molecular mechanism of Fmoc-Asparaginol(Trt) involves its incorporation into the peptide chain through solid-phase synthesis . This process involves deprotection and coupling steps to form the desired peptide sequence.

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily .

Transport and Distribution

It is known that the compound is soluble in most organic solvents , suggesting that it can be distributed in various cellular compartments.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-4-oxo-4-(tritylamino)butan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H34N2O4/c41-25-30(39-37(43)44-26-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)24-36(42)40-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,30,35,41H,24-26H2,(H,39,43)(H,40,42)/t30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPYFGFABGWFFO-PMERELPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(CO)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](CO)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673773
Record name (9H-Fluoren-9-yl)methyl {(2S)-1-hydroxy-4-oxo-4-[(triphenylmethyl)amino]butan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161529-14-2
Record name (9H-Fluoren-9-yl)methyl {(2S)-1-hydroxy-4-oxo-4-[(triphenylmethyl)amino]butan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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